molecular formula C9H11NO B13232768 2-Methyl-2,3-dihydro-1-benzofuran-3-amine

2-Methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13232768
M. Wt: 149.19 g/mol
InChI Key: NGAXPFVLTBQIDM-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C9H11NO It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the reduction of homobenzylic ketones. One common method is the enantioselective reduction of ketones using chiral spiroborate ester catalysts. This process involves the use of borane-dimethyl sulfide complex in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as catalytic hydrogenation and hydride transfer, are likely employed. These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1-benzofuran-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions are commonly used in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Borane-dimethyl sulfide complex is a frequently used reducing agent.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various benzofuran derivatives, while substitution reactions can produce a range of substituted amines.

Scientific Research Applications

2-Methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with various molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern and the presence of an amine group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-6,9H,10H2,1H3

InChI Key

NGAXPFVLTBQIDM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2O1)N

Origin of Product

United States

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